molecular formula C15H12Cl2O3 B11765950 Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate

Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate

Cat. No.: B11765950
M. Wt: 311.2 g/mol
InChI Key: DAILWEDMXATBAQ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 2,5-dichlorophenyl group and an ethyl acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate typically involves the reaction of 2,5-dichlorobenzaldehyde with furan-2-carbaldehyde under basic conditions to form the intermediate 5-(2,5-dichlorophenyl)furan-2-carbaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with ethyl acrylate in the presence of a base such as piperidine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Solvent-free conditions and the use of heterogeneous catalysts can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)acrylate
  • Ethyl 3-(5-(2,4-dichlorophenyl)furan-2-yl)acrylate
  • Ethyl 3-(5-(2,5-dimethylphenyl)furan-2-yl)acrylate

Uniqueness

Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dichlorophenyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes .

Properties

Molecular Formula

C15H12Cl2O3

Molecular Weight

311.2 g/mol

IUPAC Name

ethyl (E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoate

InChI

InChI=1S/C15H12Cl2O3/c1-2-19-15(18)8-5-11-4-7-14(20-11)12-9-10(16)3-6-13(12)17/h3-9H,2H2,1H3/b8-5+

InChI Key

DAILWEDMXATBAQ-VMPITWQZSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

CCOC(=O)C=CC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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